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Application Note & Protocol: Measuring IL-1β Inhibition by NK7-902 using ELISA

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Compound of Interest		
Compound Name:	NK7-902	
Cat. No.:	B15606143	Get Quote

Audience: Researchers, scientists, and drug development professionals.

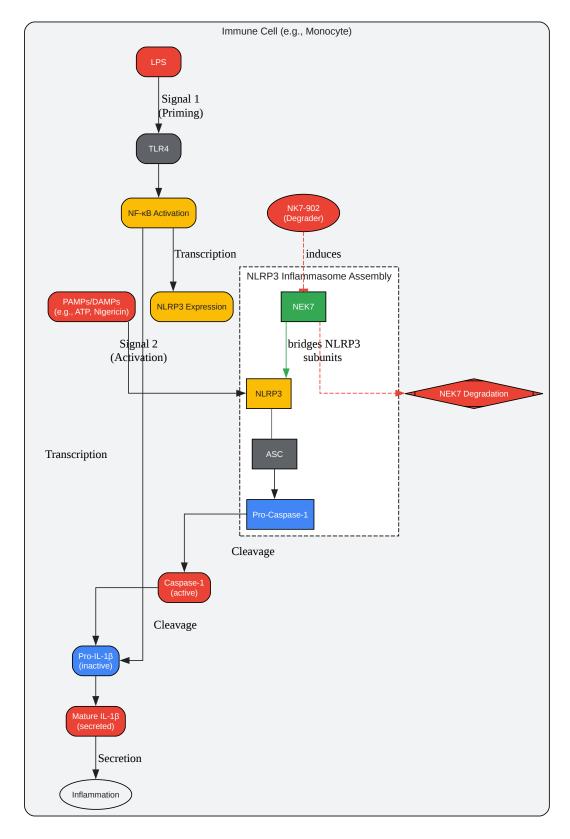
Introduction

Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response and is implicated in a wide range of inflammatory diseases.[1][2] Its production is tightly regulated and often requires a two-step activation process involving the inflammasome, a multi-protein complex.[3] The NLRP3 inflammasome, in particular, is activated by a variety of pathogenic and sterile insults, leading to the activation of caspase-1.[3] [4] Activated caspase-1 then proteolytically cleaves the inactive precursor, pro-IL-1 β , into its mature and secretable 17 kDa form.[1][2][4][5]

Recent research has identified NIMA-related kinase 7 (NEK7) as a key mediator of NLRP3 inflammasome assembly and activation. [6] **NK7-902** is a novel, potent, and selective cereblon (CRBN)-based molecular glue degrader that targets NEK7 for proteasomal degradation. [6][7] [8][9] By degrading NEK7, **NK7-902** is designed to block the activation of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation and the subsequent production of mature IL-1 β . [6][10][11] This application note provides a detailed protocol for quantifying the inhibitory effect of **NK7-902** on IL-1 β production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) using a sandwich enzyme-linked immunosorbent assay (ELISA).



Signaling Pathway: NK7-902 Inhibition of NLRP3/IL- 1β Axis





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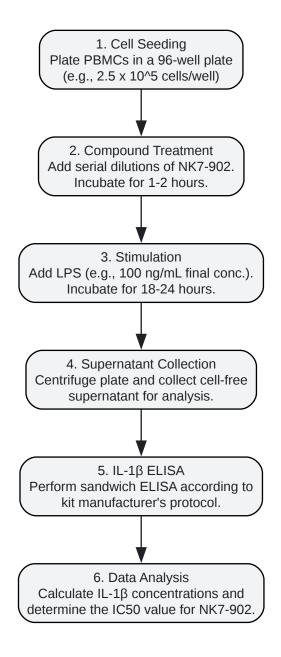
Caption: **NK7-902** induces NEK7 degradation, preventing NLRP3 inflammasome assembly and IL-1β maturation.

Experimental Protocol

This protocol details an in vitro assay to determine the dose-dependent inhibition of IL-1 β secretion from LPS-stimulated human PBMCs by **NK7-902**.

- I. Materials and Reagents
- Cells: Cryopreserved human PBMCs
- Compound: NK7-902 (prepare a 10 mM stock in DMSO, store at -20°C)
- Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
- ELISA Kit: Human IL-1β ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems, RayBiotech)[12][13][14]
- Other Reagents: DMSO (cell culture grade), PBS (phosphate-buffered saline), Ficoll-Paque (for PBMC isolation if starting from whole blood)
- Equipment: 37°C CO₂ incubator, centrifuge, biosafety cabinet, microplate reader (450 nm), multichannel pipettes, sterile 96-well cell culture plates, sterile reagent reservoirs.
- II. Experimental Workflow





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Caption: Workflow for assessing **NK7-902**-mediated inhibition of IL-1β production in PBMCs.

III. Step-by-Step Procedure

A. Cell Preparation and Seeding

- Thaw cryopreserved human PBMCs according to the supplier's protocol.
- Wash the cells with complete RPMI media (RPMI-1640 + 10% FBS + 1% Pen-Strep).



- Perform a cell count and viability assessment (e.g., using Trypan Blue).
- Resuspend the cells in complete RPMI media to a final concentration of 2.5 x 10⁶ cells/mL.
- Seed 100 μ L of the cell suspension into each well of a 96-well flat-bottom cell culture plate (2.5 x 10⁵ cells/well).
- Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow cells to rest.

B. Compound Treatment

- Prepare serial dilutions of NK7-902 in complete RPMI media. A suggested starting range is 10 μM to 1 pM. Remember to prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest NK7-902 dose (typically ≤0.1%).
- Add 50 μL of the diluted NK7-902 or vehicle control to the appropriate wells.
- Incubate the plate for 1-2 hours at 37°C, 5% CO₂. This pre-incubation allows the degrader to act on NEK7 before inflammatory stimulation.[10]

C. LPS Stimulation

- Prepare a working solution of LPS in complete RPMI media (e.g., 400 ng/mL for a 4x stock).
- Add 50 μ L of the LPS working solution to all wells except the "Unstimulated Control" wells. The final volume in each well should be 200 μ L, and the final LPS concentration will be 100 ng/mL.[15]
- Add 50 μL of complete RPMI media to the "Unstimulated Control" wells.
- Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[16]

D. Supernatant Collection

- Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.
- Carefully collect 150 μL of the cell-free supernatant from each well without disturbing the cell pellet.

Methodological & Application





 Samples can be assayed immediately or stored in aliquots at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12][17]

E. Human IL-1 β ELISA Perform the ELISA according to the specific manufacturer's instructions. The following is a generalized sandwich ELISA protocol.[12][14][17][18]

- Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, as described in the kit manual. Allow all reagents to reach room temperature before use.
- Standard Curve: Create a standard curve by performing serial dilutions of the IL-1β standard provided in the kit. A typical range is 0-1000 pg/mL.[17]
- Sample Addition: Add 50-100 μL (as per kit instructions) of the standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.[12][14] Assay all samples and standards in duplicate.
- Incubation 1: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[14]
- Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[12][17]
- Detection Antibody: Add 100 μL of the biotinylated detection antibody to each well.
- Incubation 2: Cover the plate and incubate (e.g., 1 hour at room temperature).[14]
- Washing: Repeat the wash step as described in step 5.
- Streptavidin-HRP: Add 100 μL of Streptavidin-HRP conjugate to each well.
- Incubation 3: Cover the plate and incubate (e.g., 30-45 minutes at room temperature).[12]
 [14]
- Washing: Repeat the wash step as described in step 5.
- Substrate Development: Add 100 μL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.[12][14]



- Stop Reaction: Add 50-100 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read Absorbance: Immediately measure the optical density (OD) at 450 nm using a microplate reader. A reference wavelength of 550 nm can be used to correct for optical imperfections in the plate.[12]

IV. Data Analysis and Presentation

- Standard Curve: Average the duplicate OD readings for each standard. Subtract the mean OD of the blank (0 pg/mL standard). Plot the mean OD values against the known concentrations of the IL-1β standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Sample Concentration: Average the duplicate OD readings for each experimental sample and subtract the mean blank OD. Use the standard curve to interpolate the concentration of IL-1β (in pg/mL) for each sample.
- Percent Inhibition: Calculate the percentage of IL-1β inhibition for each concentration of NK7-902 using the following formula:

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% Inhibition = (1 - [(IL-1\beta)Sample - (IL-1\beta)Unstimulated]/[(IL-1\beta)LPS Control - (IL-1\beta)Unstimulated]) * 100
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• IC₅₀ Determination: Plot the percent inhibition against the log concentration of **NK7-902**. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of **NK7-902** that causes 50% inhibition of IL-1β production.

Data Presentation

Table 1: Example Raw ELISA Data (Absorbance at 450 nm)



Well ID	Content	OD1	OD ₂	Mean OD
A1, B1	Blank (0 pg/mL)	0.052	0.054	0.053
C1, D1	Standard (15.6 pg/mL)	0.115	0.119	0.117
E1, F1	Standard (62.5 pg/mL)	0.358	0.364	0.361
G1, H1	Standard (250 pg/mL)	1.102	1.110	1.106
A2, B2	Standard (1000 pg/mL)	2.451	2.463	2.457
C2, D2	Unstimulated Control	0.088	0.092	0.090
E2, F2	LPS Control (Vehicle)	1.855	1.865	1.860
G2, H2	LPS + NK7-902 (0.01 nM)	1.681	1.673	1.677
A3, B3	LPS + NK7-902 (0.1 nM)	1.150	1.162	1.156
C3, D3	LPS + NK7-902 (1 nM)	0.543	0.535	0.539
E3, F3	LPS + NK7-902 (10 nM)	0.189	0.195	0.192
G3, H3	LPS + NK7-902 (100 nM)	0.095	0.091	0.093

Table 2: Calculated IL-1 β Concentration and Inhibition by NK7-902



Treatment Group	Mean IL-1β (pg/mL)	Std. Deviation	% Inhibition
Unstimulated Control	15.2	1.8	N/A
LPS Control (Vehicle)	750.5	35.1	0%
LPS + NK7-902 (0.01 nM)	670.1	28.9	10.9%
LPS + NK7-902 (0.1 nM)	465.8	21.4	38.7%
LPS + NK7-902 (1 nM)	215.3	15.7	72.8%
LPS + NK7-902 (10 nM)	65.7	8.2	93.1%
LPS + NK7-902 (100 nM)	17.1	2.5	99.8%
Calculated IC50	~0.15 nM	N/A	N/A

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

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